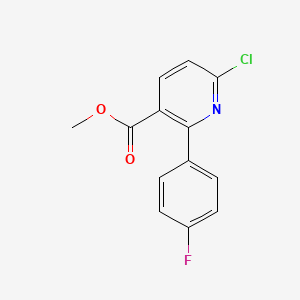

Methyl 6-chloro-2-(4-fluorophenyl)nicotinate

Description

Methyl 6-chloro-2-(4-fluorophenyl)nicotinate (CAS 745833-06-1) is a nicotinic acid derivative with a chloro substituent at the 6-position of the pyridine ring and a 4-fluorophenyl group at the 2-position. Its molecular formula is C₁₃H₉ClFNO₂, and its molecular weight is 265.67 g/mol (calculated). The compound is characterized by a methyl ester group at the 3-position of the pyridine core, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Synthetic routes often involve coupling reactions, as seen in related compounds. For example, describes the use of 4-fluoroaniline and coupling reagents like EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) to introduce fluorophenyl groups into nicotinamide derivatives .

Properties

IUPAC Name |

methyl 6-chloro-2-(4-fluorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c1-18-13(17)10-6-7-11(14)16-12(10)8-2-4-9(15)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPGURALGGUNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Cl)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610415 | |

| Record name | Methyl 6-chloro-2-(4-fluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745833-06-1 | |

| Record name | Methyl 6-chloro-2-(4-fluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 6-chloro-2-(4-fluorophenyl)nicotinate typically involves the esterification of 6-chloro-2-(4-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 6-chloro-2-(4-fluorophenyl)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-chloro-2-(4-fluorophenyl)nicotinate has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₄ClFN₄O₃

- CAS Number : 674793-50-1

This compound features a nicotinic acid derivative with a chloro and a fluorophenyl substituent, which contributes to its biological activity.

Cancer Treatment

Research indicates that this compound acts as an inhibitor of the Wnt/Frizzled signaling pathway, which is often dysregulated in various cancers. This pathway plays a crucial role in cell proliferation and differentiation. By modulating this pathway, the compound may offer therapeutic benefits in treating malignancies such as colorectal cancer and breast cancer .

Metabolic Disorders

The compound has also been studied for its potential in treating metabolic disorders like type II diabetes. By influencing the Wnt signaling pathway, it may help improve insulin sensitivity and glucose metabolism . This application is particularly relevant given the rising prevalence of metabolic diseases globally.

Neurodegenerative Diseases

There is emerging evidence suggesting that compounds similar to this compound could have neuroprotective effects. The modulation of signaling pathways involved in neuronal survival presents a promising avenue for research into conditions such as Alzheimer’s disease .

Study 1: Cancer Therapeutics

A study published in Nature explored the efficacy of Wnt inhibitors in xenograft models of colorectal cancer. This compound demonstrated significant tumor regression compared to control groups, highlighting its potential as a targeted therapy for cancer patients .

Study 2: Diabetes Management

Research conducted by the Journal of Endocrinology assessed the impact of nicotinic acid derivatives on glucose metabolism in diabetic mice. The results showed that administration of this compound improved insulin sensitivity and reduced blood glucose levels over a four-week period .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

Substituent Positioning : The target compound’s chloro and fluorophenyl groups at the 6- and 2-positions, respectively, distinguish it from analogs like Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate, where substituents are on the phenyl ring attached to pyridine .

Molecular Weight : The presence of a sulfonyl group in Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate increases its molecular weight by ~90 g/mol compared to the target compound, affecting solubility and bioavailability .

Biological Activity

Methyl 6-chloro-2-(4-fluorophenyl)nicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial and anti-inflammatory properties, synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H10ClFNO2 and a molecular weight of approximately 231.22 g/mol. The compound features a pyridine ring substituted with a methyl ester group, a chlorine atom, and a para-fluorophenyl group, which may enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H10ClFNO2 |

| Molecular Weight | 231.22 g/mol |

| Structure | Structure |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In studies, it has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For example, one study reported effective inhibition of Staphylococcus aureus and Escherichia coli at specific concentrations, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties , which may be attributed to its ability to modulate inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, thereby potentially reducing inflammation in various tissues.

This compound likely interacts with specific enzymes or receptors involved in metabolic pathways. Its structural similarity to known vasodilators suggests it may enhance blood flow by modulating peripheral blood capillary dilation. Mechanistic studies often involve enzyme inhibition assays to elucidate its biochemical interactions.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Formation of the pyridine ring through cyclization reactions.

- Substitution reactions to introduce the chlorine and fluorine substituents.

- Esterification to form the final methyl ester product.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- A study by Brycki et al. highlighted its antimicrobial efficacy against multiple strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens .

- Another research effort focused on its anti-inflammatory effects, demonstrating significant reductions in inflammatory markers in cell culture models.

Q & A

Basic Research Questions

Q. What are the key chemical reactivity pathways for Methyl 6-chloro-2-(4-fluorophenyl)nicotinate under basic or acidic conditions?

- Methodology : Under basic conditions, the ester group undergoes hydrolysis to yield nicotinic acid derivatives and methanol. Acidic conditions may favor electrophilic substitution at the pyridine ring or halogen displacement. For example, the 6-chloro substituent could participate in nucleophilic aromatic substitution (SNAr) with amines or thiols. Hydrolysis kinetics can be monitored via HPLC or NMR to track ester cleavage .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodology : Use a combination of analytical techniques:

- X-ray crystallography (via SHELX programs) for absolute configuration confirmation .

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine and chlorine positions) .

Q. What strategies are recommended for optimizing Suzuki-Miyaura coupling reactions involving the 6-chloro substituent?

- Methodology : Replace the 6-chloro group with boronic acids or esters. Use Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous THF or DMF. Monitor regioselectivity via LC-MS, as competing reactions at the 4-fluorophenyl group may occur .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluorophenyl group influence reaction outcomes in cross-coupling or substitution reactions?

- Methodology : Perform DFT calculations to map electron density distributions. Experimentally, compare reaction rates with analogs (e.g., 4-chlorophenyl or unsubstituted phenyl) under identical conditions. Substituents like fluorine enhance electron-withdrawing effects, potentially accelerating SNAr at the 6-chloro position .

Q. What experimental approaches can resolve contradictions in reported hydrolysis rates under varying pH conditions?

- Methodology : Conduct pH-rate profiling (e.g., pseudo-first-order kinetics) across a pH range (1–14). Use buffers to stabilize intermediates and quantify products via UV-Vis or GC-MS. Conflicting data may arise from competing pathways, such as ester hydrolysis versus pyridine ring oxidation .

Q. How can metabolic stability be assessed for this compound in dermal or systemic applications?

- Methodology :

- In vitro skin models : Use Franz diffusion cells with excised human skin to measure permeation and hydrolysis by esterases.

- LC-MS/MS to detect nicotinic acid and methanol metabolites.

- Compare stability with deuterated analogs (e.g., CD₃-labeled ester) to assess enzymatic vs. non-enzymatic degradation .

Q. What role do chalcogen bonds (N⋯S) play in stabilizing intermediates during heterocyclic functionalization?

- Methodology : Synthesize thioether derivatives (e.g., replacing Cl with S-aryl groups) and analyze crystal packing via X-ray. Computational modeling (e.g., AIM theory) can quantify bond critical points. Such interactions may direct regioselectivity in multi-step syntheses .

Q. How can photochemical dissociation pathways be exploited for controlled release or degradation of this compound?

- Methodology : Irradiate with UV light (e.g., 254 nm) and monitor decomposition via time-resolved spectroscopy. Spin density surface analysis (TD-DFT) can identify dissociative triplet states (³MC) that cleave the ester or pyridine ring. Compare quantum yields with methyl nicotinate analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.